molecular formula C7H10O3 B12859731 Methyl 5-methyl-4,5-dihydrofuran-2-carboxylate

Methyl 5-methyl-4,5-dihydrofuran-2-carboxylate

Cat. No.: B12859731
M. Wt: 142.15 g/mol
InChI Key: OJBVJQAFQRWVIT-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4,5-dihydrofuran-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-4,5-dihydrofuran-2-carboxylate typically involves the reaction of furan derivatives with appropriate reagents. One common method involves the reaction of methyl furan-2-carboxylate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For example, copper-catalyzed reactions of furan derivatives with methanol have been reported to produce high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-4,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted furans depending on the nucleophile used

Scientific Research Applications

Methyl 5-methyl-4,5-dihydrofuran-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-methyl-4,5-dihydrofuran-2-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its effects are mediated through pathways involving the formation of reactive intermediates, which then interact with target molecules to produce the desired outcomes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl furan-2-carboxylate
  • Dimethyl furan-2,5-dicarboxylate
  • 2,3-Dihydro-5-methylfuran
  • 4-Methyl-5-imidazolecarboxaldehyde

Uniqueness

Methyl 5-methyl-4,5-dihydrofuran-2-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 2-methyl-2,3-dihydrofuran-5-carboxylate

InChI

InChI=1S/C7H10O3/c1-5-3-4-6(10-5)7(8)9-2/h4-5H,3H2,1-2H3

InChI Key

OJBVJQAFQRWVIT-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(O1)C(=O)OC

Origin of Product

United States

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